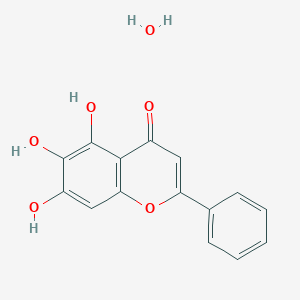

Baicalein monohydrate

Description

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

5,6,7-trihydroxy-2-phenylchromen-4-one;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O5.H2O/c16-9-6-11(8-4-2-1-3-5-8)20-12-7-10(17)14(18)15(19)13(9)12;/h1-7,17-19H;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPXBMGZSFXMEQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C(=C3O)O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

352000-07-8 | |

| Record name | 4H-1-Benzopyran-4-one, 5,6,7-trihydroxy-2-phenyl-, hydrate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=352000-07-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preclinical Pharmacological Investigations of Baicalein

Anticancer Mechanisms and Efficacy

Baicalein (B1667712), a flavonoid derived from the root of Scutellaria baicalensis, has demonstrated notable anticancer properties in a variety of preclinical studies. Its efficacy stems from its ability to modulate multiple cellular pathways involved in cancer cell proliferation, survival, and death.

Modulation of Cell Proliferation and Apoptosis Induction

A key aspect of baicalein's anticancer activity is its capacity to inhibit the proliferation of cancer cells and induce a form of programmed cell death known as apoptosis. This is achieved through a multi-pronged approach that targets various cellular processes.

Baicalein has been shown to halt the progression of the cell cycle in various cancer cell lines, effectively preventing them from dividing and multiplying. mdpi.comoncotarget.comnih.govspandidos-publications.com This is a crucial mechanism for controlling tumor growth.

Research has demonstrated that baicalein can induce cell cycle arrest at different phases, depending on the cancer type. For instance, in human colon cancer cells and cervical cancer cells, baicalein treatment leads to an arrest in the G0/G1 phase of the cell cycle. mdpi.comspandidos-publications.comresearchgate.net This is often associated with a decrease in the levels of key regulatory proteins such as cyclin D1. mdpi.comnih.gov In other cancer types, such as human lung squamous carcinoma and other colon cancer cell lines, baicalein has been observed to cause an arrest in the S phase. oncotarget.comnih.govnih.gov This S-phase arrest is linked to reduced levels of proteins like cdk4, cyclin D1, and cyclin B1. nih.govnih.gov Furthermore, in highly invasive human ovarian cancer cells, baicalein has been found to induce G2/M arrest. mdpi.com

The mechanism behind this cell cycle arrest involves the modulation of cyclin-dependent kinases (CDKs) and their associated cyclins, which are critical for the progression through the different phases of the cell cycle. mdpi.comresearchgate.net For example, in prostate cancer cells, baicalein-induced G0/G1 arrest is associated with the suppression of both cyclin D1 and D3 expression. mdpi.com Similarly, in human bladder papillary transitional carcinoma cells, baicalein arrests the cell cycle by decreasing the protein levels of cyclin B1 and cyclin D1. mdpi.com

Table 1: Effect of Baicalein on Cell Cycle Arrest in Various Cancer Cell Lines

| Cancer Type | Cell Line(s) | Affected Cell Cycle Phase(s) | Key Modulated Proteins |

|---|---|---|---|

| Colon Cancer | HT-29 | G0/G1 | Cyclin D1, Bcl-2, Bax |

| Colon Cancer | HCT116, SW480 | S phase, G0/G1 | Not specified |

| Cervical Cancer | C33A | G0/G1 | Not specified |

| Lung Squamous Carcinoma | CH27 | S phase | cdk 4, cyclin B1, cyclin D1 |

| Prostate Cancer | PC-3 | G0/G1 | Cyclin D1, Cyclin D3 |

| Bladder Cancer | T24 | G1/S | Akt, Bcl-2, Bax |

| Bladder Papillary Transitional Carcinoma | Not specified | G1, S phase | Cyclin B1, Cyclin D1 |

| Ovarian Cancer | SKOV-3, TOV-21G | G2/M | CHK2, CDC25C, CDK1, Cyclin B1 |

A central mechanism through which baicalein induces apoptosis is the activation of a family of proteases known as caspases. spandidos-publications.com The activation of this caspase cascade is a hallmark of apoptosis.

Studies have consistently shown that baicalein treatment leads to the activation of key executioner caspases, such as caspase-3, in a variety of cancer cells, including human leukemia HL-60 cells, bladder cancer cells, and cervical cancer cells. spandidos-publications.comspandidos-publications.comspandidos-publications.comkoreascience.kr The activation of caspase-3 is a critical step that leads to the cleavage of essential cellular proteins and ultimately, cell death. spandidos-publications.com

Furthermore, baicalein has been found to activate initiator caspases, such as caspase-9 and caspase-8. spandidos-publications.comnih.gov The activation of caspase-9 is typically associated with the intrinsic or mitochondrial pathway of apoptosis, while caspase-8 activation is linked to the extrinsic or death receptor pathway. spandidos-publications.comnih.gov In some cancer cell lines, such as human bladder cancer 5637 cells, baicalein has been shown to activate both caspase-8 and caspase-9, suggesting that it can trigger apoptosis through both pathways. spandidos-publications.com The activation of caspase-9 has also been observed in T24 bladder cancer cells and childhood acute lymphoblastic leukemia CCRF-CEM cells. spandidos-publications.comnih.gov There is also evidence to suggest the involvement of caspase-12, which is associated with endoplasmic reticulum stress-induced apoptosis.

The activation of these caspases by baicalein is often a dose-dependent effect and is a crucial component of its anticancer activity. spandidos-publications.com The use of pan-caspase inhibitors has been shown to reverse baicalein-induced apoptosis, confirming the caspase-dependent nature of this process. spandidos-publications.com

Table 2: Baicalein-Induced Caspase Activation in Different Cancer Models

| Cancer Type | Cell Line(s) | Activated Caspases |

|---|---|---|

| Bladder Cancer | 5637 | Caspase-3, Caspase-8, Caspase-9 |

| Bladder Cancer | T24 | Caspase-3, Caspase-9 |

| Leukemia | CCRF-CEM | Caspase-3, Caspase-8, Caspase-9 |

| Cervical Cancer | C33A | Caspase-3 |

| Breast Cancer | MCF-7, MDA-MB-231 | Caspase-3, Caspase-9 |

| Esophageal Squamous Cell Carcinoma | EC-109 | Caspase-3, Caspase-9 |

| Pancreatic Cancer | PaCa | Caspase-3, Caspase-7, Caspase-9 |

| Prostate Cancer | PC-3 | Caspase-3, Caspase-7 |

The Bcl-2 family of proteins plays a critical role in regulating apoptosis, with members that either promote (pro-apoptotic) or inhibit (anti-apoptotic) cell death. Baicalein has been shown to modulate the expression of these proteins to favor apoptosis in cancer cells. dovepress.comiiarjournals.org

A common finding across numerous studies is that baicalein treatment leads to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax. mdpi.comresearchgate.netspandidos-publications.comdovepress.comspandidos-publications.comdovepress.comresearchgate.net This shift in the Bax/Bcl-2 ratio is a key determinant in tipping the cellular balance towards apoptosis. mdpi.comspandidos-publications.com This effect has been observed in a wide range of cancer cell lines, including those of the colon, breast, bladder, and esophagus. mdpi.comspandidos-publications.comdovepress.comspandidos-publications.com

In human breast cancer cells (MCF-7 and MDA-MB-231), baicalein was found to increase the Bax/Bcl-2 ratio, which is a crucial step in inducing apoptosis. dovepress.com Similarly, in T24 bladder cancer cells, baicalein suppressed Bcl-2 expression while upregulating Bax. spandidos-publications.com This regulation of Bcl-2 family proteins is often linked to the mitochondrial pathway of apoptosis, where an increased Bax/Bcl-2 ratio can lead to the release of cytochrome c from the mitochondria, a key event in initiating the caspase cascade. iiarjournals.org

In some instances, baicalein has also been shown to affect other Bcl-2 family members. For example, in pancreatic cancer cells, baicalein was found to downregulate Mcl-1, another anti-apoptotic protein. mdpi.com

Table 3: Regulation of Bcl-2 Family Proteins by Baicalein in Various Cancers

| Cancer Type | Cell Line(s) | Effect on Bcl-2 | Effect on Bax |

|---|---|---|---|

| Breast Cancer | MCF-7, MDA-MB-231 | Decreased | Increased |

| Colon Cancer | HT-29 | Decreased | Increased |

| Bladder Cancer | T24 | Decreased | Increased |

| Esophageal Squamous Cell Carcinoma | EC-109 | Decreased | Increased |

| Gastric Cancer | SGC-7901 | Decreased | Increased |

| Cervical Cancer | HeLa, U14 | Decreased | Increased |

| Osteosarcoma | Not specified | Decreased | Increased |

| Pancreatic Cancer | PaCa | Mcl-1 Downregulated | Not specified |

The induction of apoptosis by baicalein culminates in distinct morphological changes within the cancer cell, including DNA fragmentation and chromatin condensation, which are considered hallmarks of this process. mdpi.comjcancer.orgthieme-connect.de

Studies have demonstrated that treating cancer cells with baicalein leads to the characteristic "ladder" pattern of DNA fragmentation when analyzed by agarose (B213101) gel electrophoresis. researchgate.netkoreascience.krd-nb.inforesearchgate.net This laddering effect is the result of the cleavage of DNA into nucleosomal-sized fragments, a process executed by activated caspases. This has been observed in various cancer cell lines, including human promyelocytic leukemia HL-60 cells and human lung carcinoma A549 cells. koreascience.krresearchgate.net

In addition to DNA fragmentation, baicalein treatment also induces chromatin condensation. researchgate.netjcancer.orgthieme-connect.de This can be visualized using fluorescent staining techniques, where the nuclei of apoptotic cells appear smaller and more brightly stained compared to the diffuse chromatin of healthy cells. These morphological changes have been noted in gastric cancer SGC-7901 cells and HT-29 human colon cancer cells following baicalein exposure. researchgate.netjcancer.org

These events signify the final stages of apoptosis, where the cell's genetic material is dismantled, leading to its demise. The consistent observation of DNA fragmentation and chromatin condensation across different cancer types further solidifies the role of baicalein as a potent inducer of apoptosis. mdpi.comjcancer.orgthieme-connect.de

In addition to apoptosis, baicalein has been found to induce another form of cell cycle arrest known as cellular senescence in certain cancer cells. oncotarget.comnih.govoncotarget.comfrontiersin.org Senescence is a state of irreversible growth arrest, and its induction in cancer cells can be a therapeutic strategy to prevent tumor progression.

Studies have shown that baicalein can induce senescence in melanoma and colon cancer cells. oncotarget.comnih.govfrontiersin.org This is often characterized by an increase in the activity of senescence-associated β-galactosidase (SA-β-gal), a widely used biomarker for senescent cells. oncotarget.comfrontiersin.orgplos.org In both human and mouse melanoma cell lines, treatment with baicalein significantly increased the number of SA-β-gal positive cells. frontiersin.org

Interestingly, in the context of colon cancer, while baicalein was shown to induce apoptosis, its related compound, baicalin (B1667713), was found to primarily induce senescence. oncotarget.comnih.gov However, other studies have indicated that baicalein itself can also contribute to senescence in melanoma cells. frontiersin.org The induction of senescence by baicalein appears to be a distinct mechanism from apoptosis, providing an alternative pathway to inhibit cancer cell proliferation. oncotarget.comnih.govoncotarget.com

Table 4: Induction of Senescence by Baicalein in Cancer Cells

| Cancer Type | Cell Line(s) | Key Findings |

|---|---|---|

| Melanoma | Human (Mel586, SK-MEL-2, A375), Mouse (B16F0) | Increased SA-β-Gal positive cells |

| Colon Cancer | HCT116, SW480 | Did not induce increased SA-β-Gal expression (in contrast to baicalin) |

Inhibition of Tumor Invasion and Metastasis

Metastasis, the process by which cancer cells spread from the primary tumor to distant organs, is a major cause of cancer-related mortality. This complex process involves the detachment of cancer cells from the primary tumor, invasion into surrounding tissues, entry into the circulatory or lymphatic systems, and colonization at a secondary site. Baicalein has demonstrated significant potential in preclinical studies to inhibit tumor invasion and metastasis by interfering with several key steps in this cascade.

The ability of cancer cells to adhere to the extracellular matrix (ECM) and migrate is fundamental to invasion and metastasis. Baicalein has been shown to effectively suppress these initial steps in various cancer models.

In breast cancer, baicalein has been observed to inhibit the adhesion, migration, and invasion of cancer cells. mdpi.com Specifically, in studies involving MDA-MB-231 and MCF-7 breast cancer cell lines, baicalein suppressed 17β-estradiol (E2)-stimulated wound-healing migration and cell-Matrigel adhesion. nih.gov This inhibitory effect is linked to its ability to interfere with specific signaling pathways that promote cell motility. nih.gov For instance, baicalein was found to inhibit the migration and invasion of A431 skin carcinoma cells by suppressing the expression of Ezrin and its phosphorylated form, phos-Ezrin, which are crucial for cell motility. mdpi.com Similarly, in pancreatic cancer cell lines BxPC-3 and PANC-1, baicalein treatment suppressed cell migration and invasion in a dose- and time-dependent manner. oncotarget.com Research on papillary thyroid cancer also showed that baicalein could inhibit the viability, migration, and invasion of TPC-1 cells. ajol.info

| Cell Line | Cancer Type | Key Findings on Adhesion and Migration |

| MDA-MB-231 | Breast Cancer | Baicalein suppressed cell adhesion and migration. mdpi.commdpi.com |

| MCF-7 | Breast Cancer | Baicalein suppressed E2-stimulated wound-healing migration and cell-Matrigel adhesion. nih.gov |

| SK-BR-3 | Breast Cancer | Baicalein suppressed E2-stimulated migration, adhesion, and invasion. nih.gov |

| A431 | Skin Carcinoma | Baicalein inhibited migration and invasion via suppression of Ezrin and phos-Ezrin. mdpi.com |

| BxPC-3 | Pancreatic Cancer | Baicalein suppressed migration and invasion in a dose- and time-dependent manner. oncotarget.com |

| PANC-1 | Pancreatic Cancer | Baicalein suppressed migration and invasion in a dose- and time-dependent manner. oncotarget.com |

| TPC-1 | Papillary Thyroid Cancer | Baicalein inhibited cell viability, migration, and invasion. ajol.info |

| MHCC97H | Hepatocellular Carcinoma | Baicalein reduced cell motility and migration. nih.gov |

Matrix metalloproteinases (MMPs) are a family of enzymes responsible for degrading the extracellular matrix (ECM), a critical step that allows cancer cells to invade surrounding tissues and metastasize. mdpi.com MMP-2 and MMP-9, in particular, are strongly associated with cancer progression and invasion. mdpi.combjorl.org Baicalein has been shown to inhibit the expression and activity of these key enzymes.

In various cancer cell types, baicalein treatment leads to a significant reduction in the levels of MMP-2 and MMP-9. nih.gov For example, in hepatocellular carcinoma (HCC) cells (MHCC97H), baicalein decreased the expression and proteinase activity of MMP-2 and MMP-9. nih.gov Similar effects were observed in breast cancer cells, where baicalein's anti-metastatic properties were attributed to its suppression of MMP-2 and MMP-9 expression and activity. mdpi.commdpi.com This downregulation of MMPs has also been noted in gastric cancer, osteosarcoma, and ovarian cancer cells following baicalein treatment. mdpi.commdpi.com The mechanism often involves the inhibition of signaling pathways, such as the p38 MAPK pathway, that regulate MMP expression. mdpi.commdpi.com

| Cancer Type | Cell Line(s) | Effect on MMPs |

| Breast Cancer | MDA-MB-231 | Reduced expression of MMP-2 and MMP-9. mdpi.commdpi.com |

| Gastric Cancer | Not specified | Inhibition of MMP-2 and MMP-9. mdpi.com |

| Osteosarcoma | Not specified | Reduced expression of MMP-9 and MMP-2. mdpi.com |

| Ovarian Cancer | Not specified | Decreased the expression of MMP-2. mdpi.com |

| Hepatocellular Carcinoma | MHCC97H | Decreased levels and activity of MMP-2 and MMP-9. nih.gov |

| Cardiac Hypertrophy (LPS-induced) | Neonatal rat cardiomyocytes | Significantly down-regulated the expression of MMP-2/-9. nih.gov |

Epithelial-Mesenchymal Transition (EMT) is a cellular process where epithelial cells lose their characteristics and acquire a migratory, mesenchymal phenotype. This transition is a crucial event in cancer metastasis. nih.gov Baicalein has been found to reverse the EMT process, thereby inhibiting cancer cell invasion. mdpi.com

In breast cancer cells, baicalein has been shown to inhibit EMT. mdpi.com One of the underlying mechanisms involves the downregulation of Cysteine-rich protein 61 (Cyr61) and lysyl oxidase like-2 (LOXL-2), which leads to the degradation of key EMT-promoting transcription factors Snail and Slug. nih.gov Furthermore, baicalein can inhibit TGF-β1-mediated EMT by reducing the expression of Slug via the NF-κB pathway. nih.gov In gastric cancer cells, baicalein treatment led to a decrease in the expression of metastasis-associated molecules that are markers of a mesenchymal state, such as N-cadherin, vimentin, ZEB1, and ZEB2. mdpi.com The reversal of EMT by baicalein and its precursor, baicalin, is often linked to the modulation of signaling pathways like Wnt/β-catenin and TGF-β/Smad. mdpi.comnih.gov

| Cancer Type | Cell Line(s) | Key Findings on EMT Reversal |

| Breast Cancer | MDA-MB-231 | Inhibited EMT via downregulation of SATB1 and Wnt/β-catenin pathways. mdpi.com |

| Breast Cancer | MDA-MB-231 | Inhibited EMT by downregulating Cyr61 and LOXL-2, leading to Snail/Slug degradation. nih.gov |

| Gastric Cancer | Not specified | Decreased expression of N-cadherin, vimentin, ZEB1, and ZEB2. mdpi.com |

| Breast Cancer (Baicalin) | Not specified | Reversed EMT by downregulating β-catenin expression. nih.gov |

| Colorectal Cancer (Baicalin) | RKO, HCT116 | Inhibited EMT by suppressing the TGF-β/Smad pathway. jcancer.org |

Targeting Cancer-Specific Signaling Pathways

Baicalein exerts its anticancer effects by modulating a variety of intracellular signaling pathways that are often dysregulated in cancer, controlling cell growth, survival, and metastasis.

The Phosphatidylinositol-3-kinase (PI3K)/AKT/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical intracellular signaling cascade that regulates cell growth, survival, and metabolism. nih.gov Its aberrant activation is a common feature in many cancers, making it a key therapeutic target. nih.govmdpi.com Baicalein has been extensively shown to inhibit this pathway in various cancer cells. mdpi.com

In breast cancer cells (MCF-7 and MDA-MB-231), baicalein induces apoptosis and autophagy by inhibiting the PI3K/AKT pathway. nih.gov This inhibition involves the downregulation of phosphorylated AKT (p-AKT) and phosphorylated mTOR (p-mTOR). nih.gov Similar inhibitory effects on the PI3K/AKT axis have been observed in gastric cancer, glioma, renal carcinoma, and cervical cancer cells. nih.govmdpi.com For example, in gastric cancer cells, baicalein was found to impede the PI3K/AKT pathway, which in turn triggered endoplasmic reticulum stress and apoptosis. researchgate.net In some contexts, baicalein's effect is mediated through upstream regulators; for instance, it inhibited pancreatic cancer progression by suppressing NEDD9, which subsequently inactivated AKT signaling. oncotarget.com

| Cancer Type | Cell Line(s) | Effect on PI3K/AKT/mTOR Pathway |

| Breast Cancer | MCF-7, MDA-MB-231 | Induces apoptosis and autophagy via inhibition of PI3K/AKT pathway; downregulates p-AKT and p-mTOR. nih.gov |

| Gastric Cancer | AGS, HGC-27 | Inhibited the PI3K/Akt signaling pathway. nih.govresearchgate.net |

| Pancreatic Cancer | BxPC-3, PANC-1 | Suppressed PI3K/Akt signaling activation by decreasing NEDD9 expression. oncotarget.com |

| Undifferentiated Thyroid Cancer | Not specified | Inhibited cell growth through inhibition of PI3K/AKT pathways. ajol.info |

| Breast Cancer | Not specified | Upregulation of DDIT4 expression, which mediated the inhibition of mTOR. mdpi.com |

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a crucial role in inflammation, immunity, cell proliferation, and survival. Its constitutive activation is linked to the development and progression of many types of cancer. Baicalein has been identified as a potent inhibitor of the NF-κB pathway. mdpi.comnih.gov

| Cancer Type | Key Findings on NF-κB Pathway Inhibition |

| Breast Cancer (Baicalin) | Dramatically inhibited overall expression and nuclear translocation of NF-κB p65. nih.govnih.gov |

| Ovarian Cancer | Inhibited the activation of NF-κB signaling molecules. mdpi.com |

| Breast Cancer | Significantly downregulated the expression of NF-κB and p-IκB. nih.gov |

| Skin Cancer | Decreased the activation of NF-κB via Peroxisome proliferator-activated receptor gamma (PPAR-γ) activation. mdpi.com |

| Breast and Melanoma (in vivo) | Mediated TAM skewing to M1-TAMs, linked to the PI3Kγ/NF-κB signaling pathway. frontiersin.org |

| Colorectal Cancer (Baicalin) | Inhibited the TLR4/NF-κB signaling pathway. frontiersin.org |

MAPK Pathway Regulation (e.g., ERK1/2, p38, JNK)

The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and apoptosis. Baicalein has been shown to selectively modulate this pathway in cancer cells. oncotarget.com

In colon cancer cells, baicalein treatment leads to the activation of ERK1/2 and p38, while not affecting JNK. oncotarget.com This selective activation is believed to be a key mechanism behind baicalein's ability to induce apoptosis and senescence in these cells. oncotarget.com In human breast cancer cells, the combination of baicalein with the ERK inhibitor U0126 enhanced the inhibition of cell proliferation and induction of apoptosis, suggesting a role for the MAPK/ERK pathway in baicalein's effects. mdpi.com Furthermore, in various cancer types, baicalein and its glycoside form, baicalin, have been observed to enhance apoptosis by initiating caspase-3 and caspase-9 activity through the ERK/p38 MAPK axis. mdpi.com

In bladder cancer cells, baicalein has been found to trigger apoptosis by down-regulating the expression of microRNA-106, which in turn leads to decreased phosphorylation of c-Jun N-terminal kinases (c-JNK), ERK, and MEK. mdpi.com In anaplastic thyroid cancer cells, baicalein increased the phosphorylation of ERK and p38 MAPK while decreasing JNK phosphorylation, contributing to its anticancer effects. iiarjournals.org

Wnt/β-catenin Pathway Modulation

The Wnt/β-catenin signaling pathway plays a crucial role in embryonic development and tissue homeostasis, and its dysregulation is frequently implicated in cancer. Baicalein has been shown to effectively modulate this pathway.

In cervical carcinoma HeLa cells, baicalein can induce apoptosis by targeting the Wnt/β-catenin signaling cascade. It achieves this by limiting the nuclear translocation of β-catenin and reducing Wnt activity. mdpi.com In osteosarcoma cells, baicalein has been found to suppress cell growth by upregulating miR-25, which in turn controls the Wnt/β-catenin pathway by increasing GSK-3β expression and decreasing Axin2 and β-catenin levels. mdpi.com

Furthermore, in breast cancer, baicalein has been shown to suppress metastasis by inhibiting epithelial-mesenchymal transition (EMT), a process partly attributed to the downregulation of the Wnt/β-catenin pathway. dovepress.com Studies have demonstrated that baicalein can decrease the expression of Wnt1 and β-catenin proteins. dovepress.com

TGF-β/Smad Pathway Interference

The Transforming Growth Factor-β (TGF-β) signaling pathway has a dual role in cancer, acting as a tumor suppressor in the early stages and a promoter of metastasis in later stages. Baicalein has been shown to interfere with this pathway.

In fibroblasts, baicalein reduces the levels of phosphorylated SMAD2 and SMAD3, key downstream effectors of the TGF-β pathway, without affecting their total protein levels. nih.gov This action effectively inhibits the TGF-β/SMAD2/3 signaling pathway. nih.gov In breast cancer cells, baicalein and its glycoside baicalin have been found to decrease TGF-β1-mediated epithelial-mesenchymal transition (EMT) by reducing the expression of the transcription factor Slug and inhibiting the NF-κB signaling pathway. frontiersin.org Furthermore, in a breast cancer mouse model, baicalin was shown to suppress tumor growth and metastasis by downregulating TGF-β1 and phosphorylated Smad3. mdpi.com

Regulation of Other Key Oncogenic Cascades (e.g., JAK/STAT, NOTCH, HIF1α)

Beyond the aforementioned pathways, baicalein also modulates other critical oncogenic signaling cascades.

JAK/STAT Pathway: As an upstream regulator of the STAT pathway, the Janus kinase (JAK) is a target for baicalein. In multiple myeloma cells, baicalein has been observed to inhibit the IL-6-mediated phosphorylation of JAK. nih.gov This inhibition of JAK activation is a key mechanism by which baicalein suppresses the downstream STAT3 signaling. nih.govresearchgate.net The JAK/STAT pathway is crucial for transducing signals from various cytokines and growth factors that are involved in cell proliferation, differentiation, and survival. nih.govfrontiersin.org

NOTCH Pathway: The NOTCH signaling pathway is involved in cell fate decisions and its dysregulation is linked to various cancers. Baicalein has been shown to suppress the proliferation of cervical cancer cells by targeting NOTCH-1 and its downstream target genes, HES-1 and HES-5. nih.gov In lung cancer cells, baicalein also downregulated the expression of NOTCH-1 and HES-1. nih.gov

HIF1α Pathway: Hypoxia-inducible factor 1-alpha (HIF-1α) is a key transcription factor that allows tumor cells to adapt to low-oxygen conditions and promotes angiogenesis and metastasis. Baicalin, the glycoside of baicalein, has been shown to block the growth and metastasis of lung carcinoma cells by inhibiting HIF-1α in a dose- and time-dependent manner. researchgate.net In colorectal cancer cells, baicalein was found to reverse the TLR4-mediated increase in HIF1α levels. nih.gov

Mechanisms of Autophagy Modulation in Cancer Cells

Autophagy is a cellular process of self-digestion that can either promote cell survival or lead to cell death, depending on the cellular context. Baicalein has been shown to induce autophagic cell death in several human cancer cell lines. researchgate.net

The induction of autophagy by baicalein is a key mechanism of its anticancer activity, separate from apoptosis. researchgate.net Studies have shown that baicalein-induced cell death can be reversed by suppressing key autophagy-related genes such as beclin1, Vps34, Atg5, and Atg7. researchgate.netmdpi.com

Mechanistically, baicalein promotes the formation of autophagosomes and enhances autophagic flux. researchgate.netmdpi.com This is achieved through the upregulation of the AMPK/ULK1 pathway and the downregulation of the mTOR/Raptor complex 1, which are key regulators of autophagy. researchgate.netmdpi.com In some cancer cells, baicalein-induced autophagy is also associated with the phosphorylation of ERK and AKT. mdpi.com

Investigation of Dual Antioxidant/Pro-oxidant Activity in Malignancies

Baicalein exhibits a fascinating dual activity, acting as both an antioxidant and a pro-oxidant, depending on the cellular environment. researchgate.netnih.gov This dual nature plays a significant role in its anticancer effects.

In the presence of metal ions like copper, baicalein can act as a pro-oxidant, generating reactive oxygen species (ROS) that induce oxidative stress and subsequent apoptosis in cancer cells, while sparing normal cells. nih.govdovepress.com This pro-oxidant activity can lead to DNA and protein damage, contributing to cell death. nih.gov

Conversely, baicalein also possesses antioxidant properties, which can be beneficial in certain contexts. mdpi.com However, in the context of cancer therapy, its pro-oxidant activity appears to be a key mechanism for its cytotoxic effects against malignant cells. nih.govdovepress.com Baicalein-induced ROS can trigger endoplasmic reticulum stress and the Ca2+-mediated mitochondrial death cascade. nih.gov

| Pathway/Process | Key Molecules Modulated by Baicalein | Observed Effect in Cancer Cells |

| MAPK Pathway | ERK1/2, p38, JNK, MEK | Selective activation or inhibition leading to apoptosis and cell cycle arrest. oncotarget.commdpi.comiiarjournals.org |

| Wnt/β-catenin Pathway | β-catenin, Wnt1, GSK-3β, Axin2 | Inhibition of pathway leading to apoptosis and suppression of metastasis. mdpi.commdpi.comdovepress.com |

| STAT Pathway | STAT3, STAT4 | Inhibition of activation and phosphorylation, leading to anti-metastatic effects. nih.govresearchgate.netspandidos-publications.com |

| TGF-β/Smad Pathway | SMAD2, SMAD3, TGF-β1 | Inhibition of phosphorylation and signaling, suppressing metastasis. mdpi.comnih.govfrontiersin.org |

| JAK/STAT Pathway | JAK, STAT3 | Inhibition of phosphorylation, suppressing downstream signaling. nih.govresearchgate.net |

| NOTCH Pathway | NOTCH-1, HES-1, HES-5 | Downregulation, leading to suppressed proliferation. nih.gov |

| HIF1α Pathway | HIF1α | Inhibition, leading to suppressed growth and metastasis. nih.govresearchgate.net |

| Autophagy | Beclin-1, Vps34, Atg5, Atg7, AMPK, ULK1, mTOR | Induction of autophagic cell death. researchgate.netmdpi.com |

| Redox Activity | Reactive Oxygen Species (ROS) | Pro-oxidant activity leading to oxidative stress and apoptosis. nih.govnih.govdovepress.com |

Neuroprotective Properties and Mechanisms

Baicalein, a flavonoid compound, has demonstrated significant neuroprotective effects in a variety of preclinical studies. researchgate.net Its ability to interfere with multiple pathways involved in neuronal damage and death makes it a promising candidate for further investigation in the context of neurodegenerative diseases. researchgate.netresearchgate.net

Amelioration of Neurobehavioral Deficits

Preclinical studies have consistently shown that baicalein can improve neurobehavioral outcomes in animal models of neurological disorders. In models of Parkinson's disease, baicalein treatment has been shown to improve motor function. nih.gov Specifically, meta-analyses of preclinical studies have indicated that baicalein can significantly increase spontaneous motor activity, prolong the time taken to descend a pole in the pole test, and reduce the number of rotations induced by apomorphine. nih.gov In models of ischemic stroke, baicalein administration has been found to significantly reduce neurobehavioral deficits. nih.govresearchgate.net Furthermore, in mouse models of Alzheimer's disease, treatment with baicalein has been shown to ameliorate cognitive and memory deficits in a dose-dependent manner, as observed in novel object recognition and water maze tests. frontiersin.orgfrontiersin.org

| Neurological Condition Model | Behavioral Test | Observed Effect of Baicalein | Reference |

|---|---|---|---|

| Parkinson's Disease | Spontaneous Motor Activity | Increased frequency of activity | nih.gov |

| Parkinson's Disease | Pole Test | Prolonged descent latency | nih.gov |

| Parkinson's Disease | Apomorphine-induced Rotations | Decreased number of rotations | nih.gov |

| Ischemic Stroke | Neurobehavioral Scores | Reduced deficits | nih.govresearchgate.net |

| Alzheimer's Disease | Novel Object Recognition | Increased discrimination index | frontiersin.org |

| Alzheimer's Disease | Morris Water Maze | Decreased latency to find platform | frontiersin.org |

Regulation of Neurotransmitters

The neuroprotective effects of baicalein are also attributed to its ability to modulate neurotransmitter systems. nih.gov In animal models of Parkinson's disease, baicalein has been shown to rectify the levels of monoamine and amino acid neurotransmitters. nih.gov Specifically, it has been observed to attenuate the depletion of dopamine (B1211576) in the striatum. nih.gov Research suggests that baicalein can also influence the GABAergic system, which may contribute to its anxiolytic effects. researchgate.net Furthermore, some studies indicate that a primary target of baicalein's action is the dopamine system, with evidence showing it can increase dopamine levels in the brain and protect dopaminergic neurons. researchgate.net

Enzyme Activity Modulation in Neurological Contexts

Baicalein exerts its neuroprotective effects in part by modulating the activity of various enzymes implicated in the pathology of neurological disorders. nih.gov A key enzyme in the synthesis of dopamine, tyrosine hydroxylase, is positively influenced by baicalein, which helps to preserve dopaminergic neurons. nih.govoup.com Conversely, baicalein has been shown to inhibit the activity of enzymes that contribute to neuroinflammation and neuronal damage. For instance, it can inhibit phosphodiesterases (PDEs), such as PDE2 and PDE4, which are found at elevated levels in the hippocampi of Alzheimer's disease models. frontiersin.org Baicalein has also been demonstrated to inhibit the activation of 5-lipoxygenase, an enzyme involved in the production of inflammatory leukotrienes. mdpi.com Additionally, it can suppress the activity of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). nih.gov

| Enzyme | Effect of Baicalein | Associated Neurological Context | Reference |

|---|---|---|---|

| Tyrosine Hydroxylase (TH) | Increased activity/expression | Parkinson's Disease | nih.govoup.com |

| Phosphodiesterase 2 (PDE2) | Inhibition | Alzheimer's Disease | frontiersin.org |

| Phosphodiesterase 4 (PDE4) | Inhibition | Alzheimer's Disease | frontiersin.org |

| 5-Lipoxygenase (5-LOX) | Inhibition | Cerebral Ischemia | mdpi.com |

| Cyclooxygenase-2 (COX-2) | Inhibition | Neuroinflammation | nih.gov |

| Inducible Nitric Oxide Synthase (iNOS) | Inhibition | Neuroinflammation | nih.gov |

Anti-inflammatory Effects in the Central Nervous System

A significant component of baicalein's neuroprotective action is its potent anti-inflammatory activity within the central nervous system. nih.govijbs.com Neuroinflammation is a critical factor in the progression of many neurodegenerative diseases. oup.comnih.gov

Baicalein has been shown to effectively suppress the activation of microglia and astrocytes, the primary immune cells of the brain. oup.comnih.govnih.gov In animal models of Parkinson's disease, baicalein treatment reduced the activation of both microglia and astrocytes. oup.comnih.gov Similarly, in models of lipopolysaccharide (LPS)-induced neuroinflammation, baicalein inhibited the activation of microglia and astrocytes in the hippocampus. nih.gov This inhibition is crucial as over-activated glial cells release a barrage of inflammatory molecules that contribute to neuronal damage. nih.govresearchgate.net Studies have shown that baicalein's inhibitory effect on astrocyte activation is linked to the downregulation of signaling pathways such as nuclear factor-kappa B (NF-κB), ERK, and JNK. nih.gov

Baicalein significantly modulates the production of pro-inflammatory cytokines and chemokines. nih.govfrontiersin.org In various preclinical models, baicalein has been shown to decrease the levels of tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). researchgate.netfrontiersin.orgdovepress.com For instance, in a rat model of cerebral ischemia/reperfusion injury, baicalein treatment led to a dose-dependent reduction in these cytokines. researchgate.net In human mast cells, which are involved in inflammatory responses, baicalein inhibited the production of IL-6 and IL-8. nih.gov Furthermore, baicalein has been found to reduce the levels of prostaglandin (B15479496) E2 (PGE2), another important inflammatory mediator. researchgate.netnih.gov This broad-spectrum inhibition of inflammatory mediators is a key mechanism underlying its neuroprotective effects. nih.govfrontiersin.org

COX-2 and iNOS Expression Regulation

Baicalein has demonstrated significant regulatory effects on the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), two key enzymes involved in inflammatory processes. In preclinical studies, baicalein treatment has been shown to decrease the expression of both COX-2 and iNOS. nih.govmdpi.com This inhibitory action on COX-2 and iNOS is a crucial aspect of baicalein's anti-inflammatory properties.

In a mouse model of colitis, baicalein administration significantly reduced the expression of COX-2 and iNOS. mdpi.com Furthermore, in a model of cerebral ischemia/reperfusion injury, baicalein therapy markedly decreased the expression of COX-2 and iNOS, which is believed to contribute to its protective effects against brain injury. nih.gov The downregulation of these pro-inflammatory enzymes suggests a potential mechanism by which baicalein exerts its anti-inflammatory effects. Several studies have pointed to baicalein's ability to inhibit the TLR4/NF-κB signaling pathway as a key mechanism for reducing COX-2 and iNOS expression. mdpi.comnih.gov

Table 1: Effect of Baicalein on COX-2 and iNOS Expression in Preclinical Models

| Model System | Key Findings | Reference |

| DSS-induced colitis in mice | Significantly reduced expression of COX-2 and iNOS. | mdpi.com |

| Cerebral Ischemia/Reperfusion in rats | Markedly decreased expression of COX-2 and iNOS. | nih.gov |

| LPS-stimulated BV-2 microglia | Attenuated inflammatory mediators including iNOS and COX-2. | nih.gov |

| TNBS-colitis mice | Significantly reduced expression of iNOS and COX-2 in colon tissues. | mdpi.com |

TLR Signaling Pathway Inhibition (e.g., TLR2, TLR4, MyD88)

Baicalein has been found to inhibit the Toll-like receptor (TLR) signaling pathway, a critical component of the innate immune system that triggers inflammatory responses. Specifically, baicalin, a related compound that can be biotransformed into baicalein, has been shown to inhibit the activation of the TLR4/NF-κB p65 pathway. researchgate.net This inhibition is thought to be a key mechanism behind its anti-inflammatory effects.

Preclinical evidence indicates that baicalin can suppress the TLR2 and TLR4/MyD88/p38 MAPK/NF-κB signaling pathways in a rat model of periodontitis. researchgate.net MyD88 is a crucial adaptor protein for most TLRs, and its inhibition can block downstream signaling. frontiersin.org In lipopolysaccharide (LPS)-stimulated BV-2 microglia, baicalin was observed to regulate proteins in the TLR4/MyD88/NF-κB pathway. nih.gov Furthermore, in a mouse model of Alzheimer's disease, baicalin demonstrated neuroprotective effects via the TLR4/NF-κB signaling pathway. frontiersin.org Some studies suggest that baicalin's inhibitory effect on the TLR4 pathway may be mediated by reducing the expression of CD14, a co-receptor for TLR4. researchgate.net

Table 2: Baicalein's Impact on TLR Signaling Pathways

| Model System | Pathway Component | Effect | Reference |

| Rat experimental periodontitis | TLR2, TLR4, MyD88 | Mitigated upregulation of expression | researchgate.net |

| LPS-stimulated BV-2 microglia | TLR4, MyD88 | Inhibited expression | nih.gov |

| APP/PS1 mice (Alzheimer's model) | TLR4/NF-κB | Exerted neuroprotective effects | frontiersin.org |

| LPS-induced inflammation in RAW264.7 cells | TLR4/NF-κB p65 | Attenuated activation | researchgate.net |

NLRP3 Inflammasome Modulation

Baicalein and its glycoside form, baicalin, have been shown to modulate the NLRP3 inflammasome, a multi-protein complex that plays a central role in initiating inflammatory responses. frontiersin.org The activation of the NLRP3 inflammasome leads to the maturation and release of pro-inflammatory cytokines like IL-1β and IL-18. frontiersin.org

In a mouse model of pristane-induced lupus glomerulonephritis, baicalein administration was found to suppress the (NOD)-like receptor protein 3 (NLRP3)/NF-κB pathway. nih.gov Baicalin has also been observed to decrease the activation of NLRP3 and the subsequent production of IL-1β in the cortex of a mouse model of Alzheimer's disease. frontiersin.org Furthermore, in a model of Parkinson's disease, baicalin demonstrated a dose-dependent inhibition of NLRP3 inflammasome upregulation. frontiersin.org The mechanism for this modulation is often linked to the inhibition of the NF-κB pathway, which is a necessary preceding step for NLRP3 inflammasome activation. frontiersin.org

Table 3: Modulation of NLRP3 Inflammasome by Baicalein and Baicalin

| Compound | Model System | Key Findings | Reference |

| Baicalein | Pristane-induced lupus glomerulonephritis in mice | Suppressed the NLRP3/NF-κB pathway. | nih.gov |

| Baicalin | 3xTg-AD mice (Alzheimer's model) | Decreased activation of NLRP3 and production of IL-1β. | frontiersin.org |

| Baicalin | Parkinson's disease model | Showed dose-dependent inhibition of NLRP3 inflammasome upregulation. | frontiersin.org |

| Baicalin | LPS/Aβ-induced BV2 microglial cells | Downregulated NLRP3 protein expression and inhibited caspase-1 activity. | frontiersin.org |

Antioxidative Mechanisms in Neuronal Systems

Scavenging of Reactive Oxygen Species (ROS) and Free Radicals

Baicalein is recognized for its potent ability to scavenge reactive oxygen species (ROS) and other free radicals, which is a primary mechanism of its antioxidant and neuroprotective effects. lancs.ac.ukresearchgate.net This free radical scavenging activity is largely attributed to the 5,6,7-trihydroxy structure on its A-ring. lancs.ac.uk

In various in vitro models, baicalein has demonstrated effective scavenging of superoxide (B77818) anions and hydroxyl radicals. windows.net For instance, in PC12 cells, baicalein was shown to inhibit H2O2-induced intracellular ROS generation in a dose-dependent manner. lancs.ac.uk Similarly, in SH-SY5Y human neuroblastoma cells, baicalein significantly reduced 6-OHDA-induced ROS production. researchgate.net The direct scavenging of these damaging molecules helps to mitigate oxidative stress-related injury in neuronal cells. lancs.ac.uk

Table 4: ROS and Free Radical Scavenging Activity of Baicalein

| Cell/System Model | Type of Radical/ROS | Outcome | Reference |

| PC12 cells | H2O2-induced ROS | Dose-dependent inhibition of ROS generation. | lancs.ac.uk |

| SH-SY5Y neuroblastoma cells | 6-OHDA-induced ROS | Significant reduction in ROS production. | researchgate.net |

| In vitro chemical assays | Hydroxyl radicals, Superoxide anions | Demonstrated good scavenging activity. | windows.net |

| Chick cardiomyocyte model | Hypoxia-induced ROS | Antioxidative effects observed within minutes of treatment. | researchgate.net |

Enhancement of Endogenous Antioxidant Enzyme Activity (e.g., SOD, GSH, Nrf2/HO-1 pathway)

Beyond direct radical scavenging, baicalein enhances the endogenous antioxidant defense systems within neuronal cells. A key mechanism is the activation of the nuclear factor-erythroid 2-related factor 2 (Nrf2) pathway. lancs.ac.ukmdpi.com Nrf2 is a transcription factor that regulates the expression of numerous antioxidant and detoxification enzymes. mdpi.com

Upon activation by baicalein, Nrf2 translocates to the nucleus and promotes the expression of downstream target genes, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO-1), superoxide dismutase (SOD), and glutathione (B108866) (GSH). mdpi.comdovepress.comnih.gov In a traumatic brain injury mouse model, baicalin was shown to enhance the nuclear translocation of Nrf2 and the expression of HO-1 and NQO-1. dovepress.com In HEI193 Schwann cells, baicalein increased the expression of Nrf2 and HO-1, which was crucial for its protective effects against oxidative stress. nih.gov Furthermore, long-term treatment with baicalein has been shown to upregulate intracellular GSH content. lancs.ac.uk

Table 5: Baicalein's Effect on Endogenous Antioxidant Pathways

| Model System | Key Pathway/Enzyme | Effect | Reference |

| Traumatic Brain Injury (TBI) mouse model (Baicalin) | Nrf2, HO-1, NQO-1 | Enhanced Nrf2 translocation and increased HO-1 and NQO-1 expression. | dovepress.com |

| HEI193 Schwann cells | Nrf2, HO-1 | Increased expression of Nrf2 and HO-1. | nih.gov |

| In vitro cell-free system | Glutathione (GSH) | Upregulated intracellular GSH content with long-term treatment. | lancs.ac.uk |

| Ischemic cerebral cortex | Nrf2 | Markedly elevated nuclear Nrf2 expression. | nih.gov |

Inhibition of Lipid Peroxidation

Baicalein effectively inhibits lipid peroxidation, the oxidative degradation of lipids, which is a major contributor to cellular damage in neuronal systems. lancs.ac.ukresearchgate.net The brain is particularly susceptible to lipid peroxidation due to its high content of polyunsaturated fatty acids and high oxygen consumption. frontiersin.org

In studies using a 6-hydroxydopamine (6-OHDA)-induced model of neuronal damage in mice, baicalein treatment was found to inhibit lipid peroxidation in the lesioned striatum. researchgate.netkjpp.net Furthermore, in PC12 cells, baicalein inhibited H2O2-induced lipid peroxidation in a dose-dependent manner. lancs.ac.uk Baicalein has also been shown to strongly inhibit iron-dependent lipid peroxidation in microsomes and mitochondria. lancs.ac.uk In a mouse model of posttraumatic epilepsy, baicalein was found to decrease ferroptotic indices, which are markers of lipid peroxidation-dependent cell death. frontiersin.org

Table 6: Inhibition of Lipid Peroxidation by Baicalein

Anti-apoptotic Effects in Neuronal Cells

Baicalein has demonstrated significant anti-apoptotic effects in various neuronal cell models, protecting them from cell death triggered by a range of stressors, including glutamate (B1630785) excitotoxicity and oxidative stress. koreascience.kr Studies have shown that baicalein can attenuate the morphological changes associated with apoptosis, such as cell condensation. koreascience.kr

The anti-apoptotic mechanisms of baicalein involve the modulation of key regulatory proteins in the apoptotic cascade. Research has indicated that baicalein treatment can counteract the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax, thereby restoring a favorable Bcl-2/Bax ratio. koreascience.kr This modulation helps to maintain mitochondrial membrane integrity and prevent the release of pro-apoptotic factors. Furthermore, baicalein has been observed to ameliorate the increase in caspase-3, a critical executioner caspase in the apoptotic pathway. koreascience.kraginganddisease.org In PC12 cells exposed to hydrogen peroxide (H₂O₂)-induced oxidative stress, baicalin, a related compound, was found to increase the expression of survivin and Bcl-2 while decreasing caspase-3 expression, with these effects being linked to the activation of the JAK/STAT signaling pathway. nih.gov These findings collectively suggest that baicalein exerts its neuroprotective effects by intervening at multiple points in the apoptotic process. koreascience.krnih.gov

Table 1: Effects of Baicalein on Apoptotic Markers in Neuronal Cells

| Cell Line | Stressor | Effect of Baicalein/Baicalin | Key Protein Modulated | Reference |

|---|---|---|---|---|

| HT-22 | Glutamate | Attenuated neuronal damage and cell viability decrease | ↓ Bax, ↑ Bcl-2, ↓ Caspase-3 | koreascience.kr |

| PC12 | H₂O₂ | Reduced apoptosis and increased cell viability | ↑ Survivin, ↑ Bcl-2, ↓ Caspase-3 | nih.gov |

| SH-SY5Y | 6-OHDA | Blocked apoptosis | - | lancs.ac.uk |

| PC12 | H₂O₂ | Abrogated mitochondrial pathway of apoptosis | ↓ Bax, ↑ Bcl-2 | lancs.ac.uk |

Restoration of Mitochondrial Function and Biogenesis

Mitochondrial dysfunction is a key factor in the pathogenesis of many neurodegenerative diseases. ucl.ac.ukataxia.org Baicalein has been shown to play a crucial role in restoring mitochondrial function and promoting mitochondrial biogenesis in neuronal cells. In human neuronal-like NT2-N cells, baicalin treatment led to an increased oxygen consumption rate, which is an indicator of enhanced mitochondrial function. nih.govnih.gov Specifically, analysis revealed an increase in basal mitochondrial respiration, ATP turnover, and maximal mitochondrial capacity in baicalin-treated cells. nih.gov

Table 2: Effects of Baicalein on Mitochondrial Function

| Cell Model | Key Finding | Measured Parameter | Reference |

|---|---|---|---|

| NT2-N cells | Enhanced mitochondrial function | Increased oxygen consumption rate, basal mitochondrial respiration, ATP turnover, and maximal mitochondrial capacity | nih.govnih.gov |

| Differentiated PC12 cells | Attenuated mitochondrial depolarization | Mitochondrial membrane potential | nih.gov |

| PD rat model | Improved mitochondrial dysfunction | Restored complex I and ATP activities | frontiersin.org |

Inhibition of Protein Aggregation

The aggregation of specific proteins, such as α-synuclein and tau, is a pathological hallmark of several neurodegenerative disorders, including Parkinson's disease and Alzheimer's disease. frontiersin.orgfrontiersin.orgnih.gov Baicalein has emerged as a potent inhibitor of this pathological protein aggregation. nih.govresearchgate.netresearchgate.net

In the context of Parkinson's disease, baicalein has been shown to directly inhibit the fibrillation of α-synuclein and even disaggregate existing fibrils. frontiersin.orgresearchgate.net It appears to promote the formation of soluble, non-toxic oligomers, thereby preventing their conversion into harmful insoluble aggregates. frontiersin.orgresearchgate.net This inhibitory effect has been observed with both wild-type and mutant forms of α-synuclein, such as the E46K variant. nih.gov

Similarly, in models related to Alzheimer's disease, baicalein effectively inhibits the heparin-induced aggregation of the tau protein. nih.govresearchgate.net The mechanism involves the capture of oligomers and their dissociation, as well as the dissolution of preformed mature fibrils. nih.govnih.gov The resulting baicalein-induced oligomers have been found to be non-toxic to neuronal cells. nih.govnih.gov The IC₅₀ value for the inhibition of full-length tau aggregation by baicalein has been reported to be approximately 27.6 μM. researchgate.net

Table 3: Baicalein's Efficacy in Inhibiting Protein Aggregation

| Protein | Model System | Key Effect | Reference |

|---|---|---|---|

| α-synuclein | In vitro | Inhibited fibrillation and disaggregated existing fibrils | frontiersin.orgresearchgate.net |

| α-synuclein (E46K mutant) | In vitro and N2A cells | Reduced fibrillization and decreased aggregate formation | nih.gov |

| Tau (hTau40) | In vitro | Inhibited aggregation by enhancing non-toxic oligomer formation | nih.govnih.govresearchgate.net |

Promotion of Neurogenesis

Baicalein and its glycoside form, baicalin, have been found to promote neurogenesis, the process of generating new neurons. mdpi.comfrontiersin.orgwesternsydney.edu.au This is a critical aspect of brain plasticity and repair. Studies have indicated that baicalin can promote the differentiation of neural stem cells (NSCs) into neurons. mdpi.comfrontiersin.org

In particular, baicalin has been shown to facilitate the differentiation of embryonic neural stem cells by down-regulating the phosphorylation of STAT3. frontiersin.org It also influences the expression of basic helix-loop-helix (bHLH) transcription factors, up-regulating Ascl1 and reducing Hes1, which are crucial for neuronal differentiation. frontiersin.org Furthermore, baicalin can stimulate the differentiation of C17.2 neural stem cells by activating the Erk1/2 signaling pathway, which in turn upregulates the expression of neurogenesis-related genes like NeuroD2, Ngn1, and Ngn2. frontiersin.org In animal models of depression, baicalin has been shown to promote adult hippocampal neurogenesis, which is thought to contribute to its antidepressant-like effects. mdpi.comwesternsydney.edu.au

Table 4: Mechanisms of Baicalein-Promoted Neurogenesis

| Cell/Animal Model | Signaling Pathway/Mechanism | Outcome | Reference |

|---|---|---|---|

| Embryonic neural stem cells | ↓ STAT3 phosphorylation | Promoted neuronal differentiation | frontiersin.org |

| iPSCs | ↑ Ascl1, ↓ Hes1 | Promoted neuronal differentiation, inhibited astroglial differentiation | frontiersin.org |

| C17.2 NSCs | ↑ Erk1/2 activation | Stimulated differentiation | frontiersin.org |

| Mouse model of depression | ↑ Adult hippocampal neurogenesis | Alleviated depressive-like behaviors | mdpi.comwesternsydney.edu.au |

Endoplasmic Reticulum Stress Modulation

The endoplasmic reticulum (ER) is crucial for protein folding and calcium homeostasis, and its dysfunction can lead to ER stress and subsequent apoptosis. Baicalein has been shown to modulate ER stress, thereby protecting neuronal cells from apoptosis. nih.gov In a study using HT22 murine hippocampal neuronal cells, baicalein was found to reduce the apoptotic cell death induced by ER stress inducers like thapsigargin (B1683126) and brefeldin A. nih.gov

The protective mechanism of baicalein against ER stress involves the inhibition of reactive oxygen species (ROS) production and the suppression of the pro-apoptotic transcription factor CHOP (C/EBP homologous protein). nih.gov ER stress can trigger an increase in intracellular ROS, leading to mitochondrial dysfunction and apoptosis. nih.gov Baicalein pretreatment has been shown to attenuate this ROS accumulation and the subsequent reduction in mitochondrial membrane potential. nih.gov By mitigating these key events in the ER stress response, baicalein helps to preserve neuronal cell viability. nih.gov In other cell types, baicalein has been shown to trigger ER stress to induce apoptosis in cancer cells, highlighting its context-dependent effects. researchgate.net However, in the context of neuronal protection, its role is primarily cytoprotective against ER stress-induced damage. nih.gov

Table 5: Baicalein's Modulation of Endoplasmic Reticulum Stress in Neuronal Cells

| Cell Line | Stress Inducer | Effect of Baicalein | Key Modulated Factors | Reference |

|---|---|---|---|---|

| HT22 | Thapsigargin, Brefeldin A | Reduced apoptotic cell death | ↓ ROS production, ↓ CHOP induction | nih.gov |

Immunomodulatory Activities

Regulation of T-Cell Homeostasis and Differentiation (e.g., Treg/Th17 balance, CD4+/CD8+ ratio)

Baicalein and baicalin exhibit significant immunomodulatory properties, particularly in the regulation of T-cell homeostasis and differentiation. A critical aspect of this is the modulation of the balance between regulatory T cells (Treg) and T helper 17 (Th17) cells. An imbalance in the Treg/Th17 ratio is implicated in various inflammatory and autoimmune conditions. Baicalein has been shown to restore this balance by promoting the differentiation of Treg cells while potentially inhibiting Th17 cell differentiation. nih.govscienceopen.comnih.gov This effect is partly mediated through the activation of the aryl hydrocarbon receptor (AhR), which, upon activation by baicalein, promotes Treg differentiation. nih.govnih.gov In models of ulcerative colitis, baicalein administration led to a restored Treg/Th17 balance and a reduction in pro-inflammatory cytokines like IL-17, IL-6, and TNF-α, while increasing anti-inflammatory cytokines such as IL-10 and TGF-β. nih.govscienceopen.comresearchgate.net

Furthermore, baicalin has been demonstrated to regulate the CD4+/CD8+ T-cell ratio, which is often disrupted during viral infections, leading to immunosuppression. frontiersin.orgnih.govfrontiersin.org In H9N2-infected mice, baicalin treatment helped to restore the CD4+/CD8+ T-cell ratio towards normal levels. frontiersin.orgnih.govfrontiersin.org This restoration of T-cell balance highlights baicalin's ability to counteract infection-induced immunosuppression and support adaptive immune responses. frontiersin.orgnih.gov

Table 6: Immunomodulatory Effects of Baicalein on T-Cell Homeostasis

| Compound | Model System | Key Effect | Mediating Factor/Pathway | Reference |

|---|---|---|---|---|

| Baicalein | DSS-induced colitis in mice | Restored Treg/Th17 balance | Aryl hydrocarbon receptor (AhR) | nih.govscienceopen.comnih.gov |

| Baicalin | H9N2-infected mice | Restored CD4+/CD8+ T-cell ratio | - | frontiersin.orgnih.govfrontiersin.org |

| Baicalin | Cultured T cells | Promoted Treg cell differentiation | Foxp3 | nih.gov |

| Baicalin | Colorectal cancer cells | Upregulated proportion of CD4+ and CD8+ T cells | ↓ PD-L1 | nih.gov |

Modulation of Macrophage Polarization (e.g., M1/M2)

Baicalein has been shown to influence the polarization of macrophages, a critical process in the immune response where these cells differentiate into pro-inflammatory (M1) or anti-inflammatory (M2) phenotypes. In a study involving lipopolysaccharide-induced acute lung injury in mice, baicalein administration was found to inhibit the polarization of M1 macrophages while promoting the M2 phenotype. researchgate.net This was evidenced by the decreased protein expression of M1 markers like iNOS and increased expression of M2 markers such as CD206 and Arg-1 in lung tissue. researchgate.net

Further research has demonstrated that baicalein can trigger M1 macrophage polarization in the context of H1N1 A virus infection, which is beneficial for inhibiting viral replication. frontiersin.org In mouse models of breast cancer and melanoma, baicalein acted as an immunomodulator, promoting the infiltration of tumor-associated macrophages (TAMs) and skewing them towards an M1-like phenotype. nih.gov This shift was associated with an increased expression of pro-inflammatory factors like TNF-α, IL-1β, CXCL9, and CXCL10. nih.gov Mechanistically, it was suggested that baicalein potentiates M1 macrophage polarization through the NF-κB/TNF-α signaling pathway, potentially by inhibiting PI3Kγ. nih.gov In contrast, another study indicated that baicalin, a related compound, transformed macrophages from a pro-inflammatory M1 to an anti-inflammatory M2 phenotype in a model of myocardial ischemia/reperfusion injury. tandfonline.com

Table 1: Effects of Baicalein on Macrophage Polarization Markers

| Model System | Effect on M1 Markers | Effect on M2 Markers | Reference |

|---|---|---|---|

| LPS-induced acute lung injury in mice | ↓ iNOS | ↑ CD206, ↑ Arg-1 | researchgate.net |

| H1N1 A virus-infected mice | Maintained proportion of M1 | Not specified | frontiersin.org |

| Breast cancer and melanoma in mice | ↑ TNF-α, ↑ IL-1β, ↑ CXCL9, ↑ CXCL10 | Not specified | nih.gov |

| Myocardial ischemia/reperfusion in rats (Baicalin) | ↓ iNOS, ↓ IL-1β, ↓ IL-6 | ↑ Arg-1, ↑ IL-10, ↑ TGF-β | tandfonline.com |

Impact on Humoral Adaptive Immunity

The adaptive immune response, which includes humoral immunity mediated by B cells and antibodies, can be influenced by baicalein and its glycoside form, baicalin. In the context of atherosclerosis, dendritic cells present antigens that activate both humoral and adaptive immune responses. frontiersin.orgnih.gov Baicalin has been reported to significantly enhance B cell proliferation. frontiersin.org By potentially modulating signaling pathways crucial for B cell survival and homeostasis, such as NF-κB or PI3K/Akt, baicalin may affect the quantity and quality of antibodies produced. frontiersin.org Furthermore, both baicalein and baicalin have been shown to stimulate the T cell-mediated immune response against hepatocellular carcinoma cells by reducing the expression of PD-L1 on these cancer cells, thereby enhancing the cytotoxic T cell's ability to eliminate them. nih.gov

Suppression of Graft Versus Host Disease

Preclinical studies suggest that baicalin can alleviate the severity of acute graft-versus-host disease (aGVHD), a major complication following allogeneic hematopoietic stem cell transplantation. In a mouse model of aGVHD, baicalin treatment significantly prolonged survival time and reduced the clinical and pathological scores of the disease. nih.gov This was associated with a decrease in the pro-inflammatory cytokine TNF-α and an increase in the anti-inflammatory cytokine IL-10. nih.gov The protective effect of baicalin in intestinal aGVHD is linked to its ability to regulate autophagy and protect the intestinal mucosal barrier. nih.govcjter.com

Antiviral Efficacy and Mechanisms

Baicalein and its related compound baicalin have demonstrated broad-spectrum antiviral activity through various mechanisms.

Inhibition of Viral Replication at Multiple Stages

Research has shown that baicalein and baicalin can inhibit the replication of a range of viruses at different stages of their life cycle. For instance, baicalin has been found to directly block the replication of the H9N2 avian influenza virus. frontiersin.orgfrontiersin.orgresearchgate.net In the case of Dengue virus (DENV), baicalin inhibits viral replication after the virus has entered the host cell. researchgate.net It also exhibits virucidal activity against extracellular DENV-2 particles and hinders viral adsorption to host cells. researchgate.net Similarly, baicalein has shown inhibitory effects against DENV replication, with in silico studies suggesting it can bind to viral proteins important for this process. rsc.org

Against SARS-CoV-2, the virus responsible for COVID-19, baicalein and an ethanol (B145695) extract of Scutellaria baicalensis were found to inhibit the virus's 3C-like protease, an enzyme crucial for viral replication. nih.gov Both also inhibited the replication of SARS-CoV-2 in cell cultures, with baicalein acting primarily at the post-entry stage of the virus. nih.gov Furthermore, baicalein has been shown to suppress the replication of Coxsackievirus B3 (CVB3) by inhibiting the activity of caspase-1 and the viral protease 2A. virosin.org This leads to a reduction in viral protein and RNA levels. virosin.org

Table 2: Antiviral Activity of Baicalein and Baicalin

| Virus | Compound | Stage of Inhibition | Mechanism | Reference |

|---|---|---|---|---|

| H9N2 Avian Influenza Virus | Baicalin | Replication | Direct blocking of replication | frontiersin.orgfrontiersin.orgresearchgate.net |

| Dengue Virus (DENV) | Baicalin | Post-entry, Adsorption, Extracellular | Virucidal activity, Inhibition of adsorption and replication | researchgate.net |

| Dengue Virus (DENV) | Baicalein | Replication | Binding to viral proteins | rsc.org |

| SARS-CoV-2 | Baicalein | Post-entry | Inhibition of 3C-like protease | nih.gov |

| Coxsackievirus B3 (CVB3) | Baicalein | Early stage | Inhibition of caspase-1 and viral protease 2A | virosin.org |

| Respiratory Syncytial Virus (RSV) | Baicalin | Replication | Inhibition of viral protein translation and transcription | frontiersin.org |

| Influenza A Virus (H1N1, H3N2) | Baicalin | Replication | Activation of Type I IFN signaling | nih.govnih.gov |

Modulation of Antiviral Protein Expression (e.g., Mx1, PKR)

A key aspect of the antiviral activity of baicalin involves the modulation of host antiviral proteins. In studies with the H9N2 avian influenza virus, baicalin treatment enhanced the expression of the antiviral proteins Mx1 and protein kinase R (PKR) in a dose- and time-dependent manner. frontiersin.orgresearchgate.netnih.govnih.gov This upregulation helps to counteract the virus's own mechanisms for suppressing these crucial defense proteins. nih.govnih.gov The enhanced expression of Mx1 and PKR contributes to a more robust mucosal antiviral defense. frontiersin.orgfrontiersin.org

Enhancement of Interferon Pathway Activation

Baicalein and baicalin have been shown to enhance the activation of the interferon (IFN) pathway, a critical component of the innate immune response to viral infections. Baicalin treatment has been observed to induce the expression of type I interferons, IFN-α and IFN-β, in response to Respiratory Syncytial Virus (RSV) infection. frontiersin.org This activation of the IFN pathway is crucial for mounting a potent anti-RSV innate immune response. frontiersin.org

In the context of influenza A virus (H1N1 and H3N2), baicalin inhibits viral replication by activating type I IFN signaling. nih.govnih.gov This is achieved by reducing the levels of miR-146a, a microRNA that targets and downregulates TNF receptor-associated factor 6 (TRAF6), a key adapter protein in the IFN production pathway. nih.gov By decreasing miR-146a, baicalin leads to the activation of TRAF6 and a subsequent increase in type I IFN production. nih.govnih.gov However, another study using murine bone marrow-derived macrophages found that baicalin could inhibit the secretion of IFN-β in activated macrophages by depressing the STING pathway. cabidigitallibrary.org

Induction of Stress Granule Formation

Stress granules (SGs) are dense, membrane-less aggregates of proteins and messenger RNAs (mRNAs) that form within the cytoplasm of cells in response to various stressors, including oxidative stress, heat shock, and viral infections. mdpi.com These granules play a crucial role in cellular homeostasis by temporarily halting protein synthesis and sequestering key signaling molecules to help the cell adapt and survive. mdpi.com

The role of baicalein in the context of stress granule formation appears to be modulatory, primarily linked to its antiviral and stress-response activities. Research on its metabolite, baicalin, in the context of avian infectious bronchitis virus (IBV) infection, has shown that it can induce the formation of stress granules. researchgate.netnih.govtandfonline.com This induction was found to be a part of the host cell's antiviral response mechanism. nih.govtandfonline.com The formation of SGs was associated with an increase in Ras GTPase-activating protein-binding protein 1 (G3BP1) and the phosphorylation of the PKR/eIF2α pathway, which in turn helped to suppress viral replication. researchgate.netnih.govtandfonline.com These findings suggest that the modulation of SG formation is a mechanism through which baicalein and its metabolites can exert their antiviral effects. nih.govtandfonline.com

Direct Virucidal Effects

Baicalein has demonstrated direct virucidal activity, meaning it can directly inactivate virus particles, against a range of viruses in preclinical studies. This effect is a key component of its broad-spectrum antiviral properties.

In-vitro research has shown that baicalein possesses potent extracellular activity against Dengue virus type 2 (DENV-2), with a 50% inhibitory concentration (IC50) of 1.55 µg/mL. nih.govpreprints.org It has also been reported to have a direct virucidal effect against Dengue virus type 3 (DENV-3) with an IC50 of 12.7 µg/mL. researchgate.net Furthermore, studies on Japanese Encephalitis Virus (JEV) revealed that baicalein exhibited direct extracellular virucidal action with an IC50 value of 3.44 µg/mL. researchgate.net The metabolite of baicalein, baicalin, has also been shown to have direct virucidal effects against avian infectious bronchitis virus (IBV) and DENV-2. researchgate.netnih.govtandfonline.comresearchgate.net

| Virus | Reported IC50 (Baicalein) | Reference |

|---|---|---|

| Dengue Virus Type 2 (DENV-2) | 1.55 µg/mL | nih.govpreprints.org |

| Dengue Virus Type 3 (DENV-3) | 12.7 µg/mL | researchgate.net |

| Japanese Encephalitis Virus (JEV) | 3.44 µg/mL | researchgate.net |

Anti-inflammatory Properties (General)

Baicalein is widely recognized for its significant anti-inflammatory properties, which have been observed in numerous preclinical models. nih.gov Its mechanism of action is multifaceted, involving the modulation of various signaling pathways and the inhibition of key inflammatory mediators. researchgate.netmdpi.com The anti-inflammatory effects of baicalein are attributed to its ability to suppress the activation of immune cells, such as T-cells and macrophages, and to down-regulate the expression of genes involved in the inflammatory response. researchgate.netmdpi.com These properties underpin much of its therapeutic potential in a variety of inflammation-related conditions.

Inhibition of Inflammatory Mediators

A primary mechanism of baicalein's anti-inflammatory action is its ability to suppress the production and expression of a wide array of inflammatory mediators. Research has consistently shown that baicalein can attenuate the levels of pro-inflammatory cytokines, chemokines, enzymes, and other signaling molecules that drive inflammatory processes.

Studies have demonstrated that baicalein inhibits key cytokines such as Tumor Necrosis Factor-alpha (TNF-α), and various interleukins including IL-1β, IL-6, and IL-8. nih.govresearchgate.net It also downregulates enzymes responsible for producing inflammatory molecules, such as inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2), thereby reducing the levels of nitric oxide (NO) and prostaglandins (B1171923). nih.govnih.gov Furthermore, baicalein has been shown to inhibit a broad spectrum of chemokines and growth factors, including Monocyte Chemoattractant Protein-1 (MCP-1), Macrophage Inflammatory Proteins (MIPs), and Vascular Endothelial Growth Factor (VEGF). nih.govmdpi.commdpi.com

| Mediator Type | Specific Mediator Inhibited by Baicalein | Reference |

|---|---|---|

| Cytokines | Tumor Necrosis Factor-alpha (TNF-α) | nih.govresearchgate.netfrontiersin.org |

| Interleukin-1alpha (IL-1α) | mdpi.com | |

| Interleukin-1beta (IL-1β) | nih.govnih.gov | |

| Interleukin-6 (IL-6) | nih.govresearchgate.netmdpi.commdpi.comfrontiersin.orgplos.org | |

| Enzymes | Inducible Nitric Oxide Synthase (iNOS) | nih.govnih.gov |

| Cyclooxygenase-2 (COX-2) | nih.govresearchgate.netnih.gov | |

| Signaling Molecule | Nitric Oxide (NO) | nih.govmdpi.com |

| Chemokines / Growth Factors | Granulocyte colony-stimulating factor (G-CSF) | mdpi.commdpi.com |

| Granulocyte-macrophage colony-stimulating factor (GM-CSF) | mdpi.com | |

| Vascular Endothelial Growth Factor (VEGF) | mdpi.commdpi.com | |

| Monocyte Chemoattractant Protein-1 (MCP-1) | researchgate.netmdpi.com | |

| Macrophage Inflammatory Proteins (MIP-1α, MIP-1β, MIP-2) | mdpi.com | |

| Regulated on Activation, Normal T Cell Expressed and Secreted (RANTES) | mdpi.commdpi.com |

Effects on Specific Inflammatory Pathways (e.g., PDE4, cPLA2)

Beyond general inhibition of inflammatory mediators, baicalein has been shown to target specific enzymes within inflammatory signaling cascades, including phosphodiesterase 4 (PDE4) and cytosolic phospholipase A2 (cPLA2).

Phosphodiesterase 4 (PDE4): PDE4 is an enzyme that degrades the second messenger cyclic adenosine (B11128) monophosphate (cAMP). Inhibition of PDE4 leads to increased intracellular cAMP levels, which generally has an anti-inflammatory effect. Research has indicated that baicalein can inhibit PDE4 subtypes, including PDE4A, PDE4B, and PDE4D. This activity is linked to its neuroprotective effects, where it may reverse cognitive deficits by regulating the cAMP/cGMP-pCREB-BDNF pathway.

Cytosolic Phospholipase A2 (cPLA2): cPLA2 is a key enzyme that initiates the inflammatory cascade by releasing arachidonic acid from cell membranes, leading to the production of prostaglandins and leukotrienes. nih.gov Baicalein has been found to exert a favorable inhibitory effect on cPLA2. nih.gov By downregulating cPLA2, along with the p38 MAPK pathway, baicalein can attenuate the cellular inflammatory response, which contributes to its neuroprotective and broader anti-inflammatory activities. nih.gov

Other Investigated Therapeutic Potentials

Antidiabetic Effects

Preclinical studies have highlighted the potential of baicalein as an agent for managing type 2 diabetes through multiple mechanisms of action. nih.gov A central finding is its protective effect on pancreatic β-cells, which are responsible for producing insulin (B600854). nih.govnih.gov

Research demonstrates that baicalein can improve the survival and preserve the mass of islet β-cells. nih.govnih.govvt.edu In vitro studies have shown that it promotes the viability of insulin-secreting cells and human islets, protecting them from damage caused by high levels of lipids (lipotoxicity). plos.orgnih.gov This protective effect is partly achieved by reducing cellular stress and inflammation within the β-cells. plos.org

Furthermore, baicalein has been shown to directly enhance β-cell function. It significantly augments glucose-stimulated insulin secretion (GSIS) both in cell lines and in mouse models of obesity. nih.govnih.govvt.edu This suggests that baicalein not only helps preserve β-cells but also improves their capacity to respond to blood glucose changes. nih.gov Other identified mechanisms contributing to its antidiabetic potential include the inhibition of the Protein Tyrosine Phosphatase 1B (PTP1B) enzyme and the activation of the AMP-activated protein kinase (AMPK) pathway, which helps improve insulin sensitivity. vt.eduffhdj.com

Antithrombotic Properties

Preclinical studies have highlighted the potential of baicalein as an antithrombotic agent. Modern pharmacological research has substantiated its wide range of biological activities, including antithrombotic effects nih.gov. This property is attributed to its ability to interfere with platelet function and coagulation pathways. One of the key mechanisms identified is the inhibition of platelet 12-lipoxygenase, an enzyme involved in the metabolism of arachidonic acid which leads to the formation of pro-aggregatory molecules. Studies have reported that baicalein inhibits this enzyme with a high degree of potency nih.gov. The antithrombotic characteristic of baicalein is a significant area of investigation, suggesting its potential utility in conditions associated with thrombosis nih.govmdpi.comjfda-online.comnih.gov.

Hepatoprotective Effects

Baicalein has demonstrated significant hepatoprotective properties in various preclinical models nih.govmdpi.comnih.govwalshmedicalmedia.comnih.govaboutscience.euresearchgate.netresearchgate.net. Its protective effects against liver injury are multifaceted, involving the attenuation of oxidative stress, inflammation, and fibrosis. In animal models of non-alcoholic fatty liver disease (NAFLD), baicalein has been shown to reduce the accumulation of fat in the liver caringsunshine.commdpi.com.

The mechanisms underlying these effects involve the modulation of key signaling pathways. For instance, baicalein activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis, and inhibits sterol regulatory element-binding protein-1c (SREBP-1c), a key transcription factor in lipogenesis caringsunshine.com. Furthermore, it enhances the liver's antioxidant capacity by upregulating the Nrf2/HO-1 signaling pathway and increasing the levels of antioxidant enzymes like superoxide dismutase (SOD) and glutathione (GSH), while reducing levels of malondialdehyde (MDA), a marker of lipid peroxidation aboutscience.eumdpi.com. Baicalein also mitigates liver inflammation by inhibiting the NLRP3 inflammasome and suppressing pro-inflammatory cytokines such as TNF-α and IL-6 aboutscience.eumdpi.com. Its anti-fibrotic activity is partly achieved by inhibiting the TGF-β/Smad signaling pathway mdpi.com.

Table 1: Summary of Preclinical Hepatoprotective Effects of Baicalein

| Model | Key Findings | Mechanism of Action | Reference |

|---|---|---|---|

| High-Fat Diet-Induced NAFLD in Mice | Reduced hepatic fat accumulation, lowered liver triglycerides. | Activation of AMPK, inhibition of SREBP-1c. | caringsunshine.com |

| CCl4-Induced Liver Fibrosis in Rats | Attenuated liver fibrosis, decreased collagen deposition. | Inhibition of TGF-β/Smad pathway. | mdpi.com |

| Various Liver Injury Models | Decreased levels of ALT and AST, reduced oxidative stress and inflammation. | Upregulation of Nrf2/HO-1, increased SOD and GSH, decreased MDA, TNF-α, and IL-6. | aboutscience.eumdpi.com |

Cardioprotective Effects